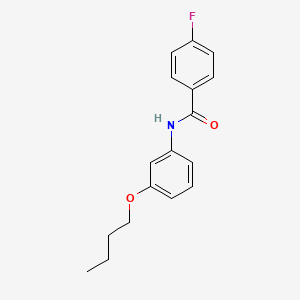
N-(3-Butoxyphenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Butoxyphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butoxyphenyl)-4-fluorobenzamide typically involves the reaction of 3-butoxyaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Butoxyphenyl)-4-fluorobenzamide can undergo several types of chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.
Reduction: Formation of 3-butoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Butoxyphenyl)-4-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes involving benzamide derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Butoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy group and fluorobenzamide moiety can interact with the active site of enzymes, leading to inhibition or activation of their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-Butoxyphenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-Butoxyphenyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-(3-Butoxyphenyl)-4-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-(3-Butoxyphenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its halogenated analogs.
Properties
Molecular Formula |
C17H18FNO2 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-(3-butoxyphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-11-21-16-6-4-5-15(12-16)19-17(20)13-7-9-14(18)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
InChI Key |
VDRNXGDDOPSEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949222.png)
![4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline](/img/structure/B14949230.png)
![3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone](/img/structure/B14949234.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B14949242.png)
![(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B14949244.png)
![Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B14949247.png)
![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B14949252.png)
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14949257.png)
![2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile](/img/structure/B14949259.png)
![Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate](/img/structure/B14949265.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B14949268.png)
![2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B14949270.png)
![methyl (2Z)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14949280.png)
![Ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14949284.png)
